molecular formula C20H14ClN3O B4780131 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline

2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline

Cat. No. B4780131
M. Wt: 347.8 g/mol
InChI Key: ACENVHMHQIXQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a synthetic compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline in laboratory experiments include its potential anti-cancer properties, anti-inflammatory properties, and ability to inhibit the growth of bacteria and fungi. However, limitations of using this compound in laboratory experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline include further studies on its mechanism of action, potential side effects, and potential applications in cancer treatment, anti-inflammatory therapy, and antimicrobial therapy. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential use in combination with other drugs or therapies.

Scientific Research Applications

2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

[2-(2-chlorophenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-13-6-4-8-14-16(20(25)24-11-5-10-22-24)12-18(23-19(13)14)15-7-2-3-9-17(15)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENVHMHQIXQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.